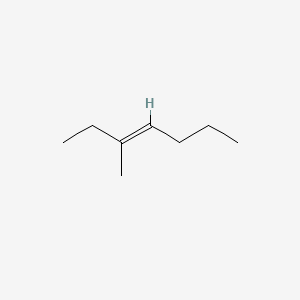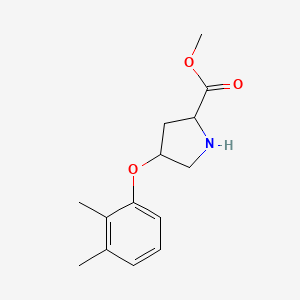
3-Methyl-3-heptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain, with a methyl group attached to the third carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-3-heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-3-heptanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction proceeds through the formation of a carbanion intermediate, which then attacks the methyl iodide to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using a catalyst such as zeolites at high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, treatment with potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can lead to the formation of diols.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon (Pd/C) can convert the double bond to a single bond, yielding 3-methylheptane.
Substitution: The compound can also participate in electrophilic addition reactions. For instance, hydrohalogenation with hydrogen bromide (HBr) can produce 3-bromo-3-methylheptane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Hydrogen bromide (HBr), sulfuric acid (H2SO4)
Major Products:
Oxidation: Diols
Reduction: 3-Methylheptane
Substitution: 3-Bromo-3-methylheptane
科学的研究の応用
3-Methyl-3-heptene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. It is also used as a monomer in the synthesis of polymers and copolymers.
作用機序
The mechanism of action of 3-methyl-3-heptene in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Electrophilic Addition: The double bond acts as a nucleophile, attacking electrophilic species such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: The double bond can be oxidized by reagents like potassium permanganate, leading to the formation of diols through the addition of hydroxyl groups.
類似化合物との比較
3-Methyl-3-heptene can be compared with other similar compounds, such as:
3-Methyl-2-heptene: This isomer has the double bond between the second and third carbon atoms, resulting in different reactivity and physical properties.
3-Methyl-1-heptene: This isomer has the double bond at the terminal position, which also affects its chemical behavior.
3-Methylheptane: The fully saturated analog of this compound, lacking the double bond, and thus exhibiting different reactivity.
Uniqueness: The unique positioning of the double bond and the methyl group in this compound gives it distinct reactivity compared to its isomers. This makes it a valuable compound in organic synthesis and industrial applications.
特性
CAS番号 |
51886-28-3 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
(E)-3-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |
InChIキー |
AAUHUDBDDBJONC-BQYQJAHWSA-N |
異性体SMILES |
CCC/C=C(\C)/CC |
正規SMILES |
CCCC=C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)





![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)







